molecular formula C20H18FN3O2S B2912569 2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-31-6

2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2912569
CAS RN: 2034507-31-6
M. Wt: 383.44
InChI Key: ZTSNQIQFYXSIEM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidin-4-one, a heterocyclic compound that contains nitrogen atoms. Compounds with similar structures have been studied for their potential biological activities .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing fluoro group and the electron-donating benzylthio group. The pyrimidinone moiety could potentially undergo reactions at the carbonyl group .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. A study synthesized a series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines derivatives. These analogues were prepared by condensing 2-thiopyrimidines with benzyl halides or 2-(chloromethyl)-1H-benzimidazole. Among the compounds tested, several exhibited significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. Notably, compounds 6c, 6d, 6h, and 6m demonstrated strong activity against S. aureus, while compounds 6h and 6m were particularly effective against E. coli .

Fragrant Rice Aroma Enhancement

Interestingly, the compound has been linked to enhancing the aroma of fragrant rice. Application of vermicompost significantly increased the content of 2-acetyl-1-pyrroline (2-AP), a key compound responsible for the characteristic fragrance in rice. Additionally, it reduced the transcript level of the BADH2 gene, which is involved in 2-AP biosynthesis in fragrant rice seedlings .

Synthetic Chemistry

The compound’s structure contains a pyrimidine ring, which is a well-known heterocyclic compound found in nucleosides forming DNA and RNA. Understanding its reactivity and synthetic pathways can contribute to the field of organic chemistry .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some pyrimidine derivatives are known to have antimicrobial and antitubercular activities .

properties

IUPAC Name

5-(2-benzylsulfanylacetyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c21-15-6-7-18-22-17-8-9-23(11-16(17)20(26)24(18)10-15)19(25)13-27-12-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSNQIQFYXSIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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